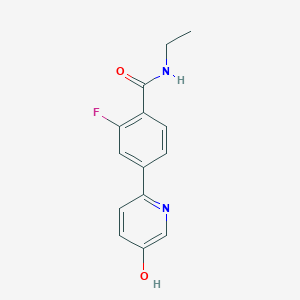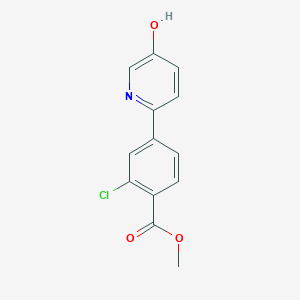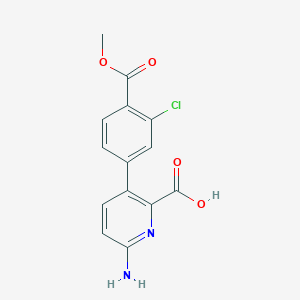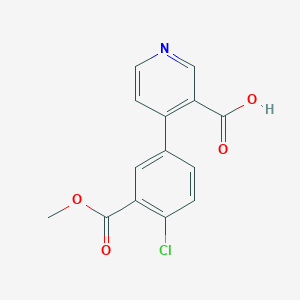
6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid is a chemical compound with the molecular formula C17H17N3O3. It is a derivative of picolinic acid, which is known for its biological activity and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with an amino group and a pyrrolidinylcarbonylphenyl group, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinylcarbonylphenyl Intermediate: This step involves the reaction of pyrrolidine with a suitable benzoyl chloride derivative under basic conditions to form the pyrrolidinylcarbonylphenyl intermediate.
Coupling with Picolinic Acid Derivative: The intermediate is then coupled with a picolinic acid derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the substituent used.
科学研究应用
6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor function by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
6-Amino-2-picolinic acid: A simpler derivative of picolinic acid with similar structural features but lacking the pyrrolidinylcarbonylphenyl group.
4-Amino-3,5-dichloro-6-pyrazolyl-2-picolinic acid: A compound with herbicidal activity, structurally related to picolinic acid derivatives.
Uniqueness
6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid is unique due to the presence of both the amino group and the pyrrolidinylcarbonylphenyl group, which confer distinct chemical and biological properties
属性
IUPAC Name |
6-amino-3-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c18-14-7-6-13(15(19-14)17(22)23)11-4-3-5-12(10-11)16(21)20-8-1-2-9-20/h3-7,10H,1-2,8-9H2,(H2,18,19)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVQUDMCGJBLIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(N=C(C=C3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine](/img/structure/B6415642.png)


![6-Amino-3-[4-(ethylcarbamoyl)-3-fluorophenyl]picolinic acid](/img/structure/B6415655.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid](/img/structure/B6415657.png)



![6-Amino-3-[4-(ethoxycarbonyl)-3-fluorophenyl]picolinic acid](/img/structure/B6415676.png)





